molecular formula C18H13N3O B2583039 (Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline CAS No. 374105-48-3

(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline

Cat. No.: B2583039
CAS No.: 374105-48-3
M. Wt: 287.322
InChI Key: DFGDZPAETPETQE-UNOMPAQXSA-N
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Description

(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline is a complex organic compound that features a benzimidazole core linked to a furan ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline typically involves the condensation of 2-aminobenzimidazole with furan-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction can be represented as follows:

2-aminobenzimidazole+furan-2-carbaldehydeThis compound\text{2-aminobenzimidazole} + \text{furan-2-carbaldehyde} \rightarrow \text{this compound} 2-aminobenzimidazole+furan-2-carbaldehyde→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for designing drugs with antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a valuable candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-2-yl)aniline: Lacks the furan ring, making it less versatile in certain applications.

    N-(furan-2-ylmethylene)aniline: Does not contain the benzimidazole core, which is crucial for certain biological activities.

Uniqueness

(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline is unique due to the combination of the benzimidazole and furan moieties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential in various applications, particularly in medicinal chemistry where both moieties contribute to its biological activity.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(furan-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c1-2-8-15(19-12-13-6-5-11-22-13)14(7-1)18-20-16-9-3-4-10-17(16)21-18/h1-12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGDZPAETPETQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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